Aculeacin A from aspergillus aculeatus
Description
Contextualization of Aculeacin A as a Cyclic Lipopeptide Antifungal
Aculeacin A is classified as a cyclic lipopeptide, a class of molecules characterized by a cyclic peptide core linked to a lipid side chain. nih.gov This amphipathic structure, with both hydrophilic and lipophilic regions, is crucial for its biological activity. nih.gov Aculeacin A belongs to the echinocandin family of antifungal agents, which are known for their potent and specific mechanism of action. davidmoore.org.uk The lipopeptide nature of Aculeacin A allows it to interact with the fungal cell membrane and inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. nih.govnih.govsigmaaldrich.com This targeted inhibition leads to the disruption of cell wall integrity, ultimately causing fungal cell lysis. nih.gov
The antifungal activity of Aculeacin A is primarily directed against yeasts, particularly Candida species. nih.govresearchgate.net However, it exhibits limited or no activity against other fungi, such as Cryptococcus neoformans, and filamentous or dimorphic fungi. nih.gov This selective spectrum of activity is a characteristic feature of the echinocandin class of antifungals.
A notable characteristic of Aculeacin A's activity is the paradoxical dose-response relationship observed in some studies. nih.gov The most significant lethal effect against susceptible yeasts like Candida albicans is often observed at a specific concentration range, with higher concentrations resulting in a reduced fungicidal effect. nih.govnih.gov
Classification and Origin from Aspergillus aculeatus
Aculeacin A is a natural product synthesized by the filamentous fungus Aspergillus aculeatus. nih.govwikipedia.org Specifically, it was first isolated from the mycelial cake of Aspergillus aculeatus strain M-4214. nih.govjst.go.jp Aspergillus aculeatus is a member of the Aspergillus genus, belonging to the Nigri section, commonly known as black Aspergilli. wikipedia.org This species is ubiquitous and can be found in environments such as soil and decaying plant matter. wikipedia.org
The production of Aculeacin A by Aspergillus aculeatus is part of the fungus's secondary metabolism. A family of related compounds, designated as aculeacins A, B, C, D, E, F, and G, are produced by this strain. google.com These compounds share a similar core structure but differ in their side chains, leading to variations in their biological activity.
Table 1: Physicochemical Properties of Aculeacin A
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₈₁N₇O₁₆ sigmaaldrich.comglentham.com |
| Molecular Weight | 1036.22 g/mol sigmaaldrich.comglentham.com |
| Appearance | White amorphous powder nih.govjst.go.jp |
| Solubility | Soluble in lower alcohols; slightly soluble in ethyl acetate (B1210297) and water; insoluble in acetone, chloroform, n-hexane, and petroleum ether. google.com |
Historical Context of Discovery and Early Research on Aculeacin A
The discovery of Aculeacin A dates back to the 1970s, a period of significant exploration for novel antibiotic compounds from microbial sources. davidmoore.org.uk In 1977, researchers first reported the isolation and characterization of Aculeacin A from Aspergillus aculeatus M-4214. nih.gov This discovery was a notable advancement in the search for antifungal agents with a novel mechanism of action.
Early research on Aculeacin A quickly focused on elucidating its mode of action. Studies conducted on Saccharomyces cerevisiae revealed that Aculeacin A's primary target was the fungal cell wall. nih.gov It was demonstrated that the compound significantly inhibited the incorporation of glucose into cell wall glucan, leading to cell lysis, particularly at the budding tips of yeast cells. nih.gov Further investigations with Candida albicans confirmed that Aculeacin A specifically inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a critical structural polymer of the fungal cell wall. nih.gov
Upon acid hydrolysis, Aculeacin A was found to yield palmitic acid and several amino acids, including threonine and hydroxyproline (B1673980), which provided initial insights into its lipopeptide nature. nih.govjst.go.jp Early in vitro studies established its potent activity against various Candida and Torulopsis species, with many strains being susceptible at concentrations of 0.31 µg/mL or less. nih.gov These foundational studies solidified the understanding of Aculeacin A as a potent and specific inhibitor of fungal cell wall synthesis, distinguishing it from other antifungal agents available at the time.
Structure
2D Structure
Properties
Molecular Formula |
C50H81N7O16 |
|---|---|
Molecular Weight |
1036.2 g/mol |
IUPAC Name |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71) |
InChI Key |
YKPHLXGEPNYRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
Origin of Product |
United States |
**mycology and Genomics of *aspergillus Aculeatus* Pertaining to Aculeacin a Production**
Taxonomic and Phylogenetic Characterization of Aspergillus aculeatus Strains
Aspergillus aculeatus is a filamentous fungus belonging to the phylum Ascomycota. Taxonomically, it is placed within the genus Aspergillus and is a key member of the Aspergillus section Nigri, commonly known as the black aspergilli. nih.gov This section includes a diverse group of species that are morphologically similar, often characterized by dark-colored conidia, but can be distinguished using modern molecular and biochemical techniques. frontiersin.org A. aculeatus is considered a ubiquitous species, frequently isolated from soil and decaying plant matter, particularly rotting fruits, in tropical and subtropical regions worldwide. nih.govmdpi.com
Historically, the classification of black-spored Aspergillus species relied heavily on morphological characteristics such as the color, size, shape, and ornamentation of conidia. nih.gov However, significant variations in these features among strains made unambiguous identification challenging. frontiersin.org The advent of molecular phylogenetics has provided more robust methods for classification. Multi-locus sequence analysis, using genes such as β-tubulin (BenA), calmodulin (CaM), and RNA polymerase II second largest subunit (RPB2), is now standard for accurately delineating species within section Nigri. nih.gov
Phylogenetic analyses have clarified the relationships between A. aculeatus and its close relatives. It is closely related to species such as Aspergillus aculeatinus and Aspergillus floridensis. scialert.netresearchgate.net For instance, A. fijiensis, a uniseriate species, is also phylogenetically related to the A. aculeatinus and A. aculeatus clade. mdpi.com These species, while closely related, can be distinguished based on subtle morphological differences, extrolite profiles, and, most definitively, DNA sequence data. researchgate.net The ex-type strain of Aspergillus aculeatus is CBS 172.66. nih.gov
Genomic Insights into Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus aculeatus
The genome of Aspergillus aculeatus was sequenced and published in 2010, revealing a genome size of approximately 36.01 Mbp. nih.gov Genomic analysis has shown that Aspergillus species possess a vast potential for producing a diverse array of secondary metabolites, also known as natural products. nih.gov The genes responsible for the synthesis of these compounds are typically organized in physical proximity on the chromosome, forming biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters often contain a "backbone" gene encoding a key enzyme, such as a polyketide synthase (PKS), nonribosomal peptide synthetase (NRPS), or terpene cyclase, along with genes for tailoring enzymes (e.g., oxidases, methyltransferases), transporters, and transcription factors that regulate the cluster's expression. nih.gov
Aculeacin A is a lipopeptide antibiotic, a class of molecules that are hybrids of a fatty acid and a peptide. The biosynthesis of such compounds is characteristic of NRPS or hybrid PKS-NRPS pathways. nih.gov In A. aculeatus, a BGC responsible for the production of acurin A, a compound of mixed polyketide-nonribosomal peptide origin, has been identified. nih.govresearchgate.net This cluster notably contains separate genes for a PKS (acrA) and an NRPS (acrB), which work in concert to synthesize the acurin A core structure. nih.govuniprot.org The activities of the PKS and NRPS are responsible for creating a heptaketide backbone that is then covalently fused to L-serine. uniprot.org This discovery demonstrates the genetic capability of A. aculeatus to produce complex hybrid molecules.
While the specific BGC for Aculeacin A has not been explicitly delineated in the reviewed literature, its structure strongly suggests it is synthesized by an NRPS. Fungal NRPSs are large, modular enzymes that activate and link amino acid monomers in a specific sequence. nih.gov The Aculeacin A BGC would be expected to contain an NRPS gene with modules corresponding to the amino acid residues in its cyclic peptide core, as well as a gene for a fatty acid synthase or a PKS to generate the palmitoyl (B13399708) side chain. The cluster would also likely include genes for tailoring enzymes responsible for the various hydroxylations found on the peptide core.
Factors Influencing Aculeacin A Production in Aspergillus aculeatus Cultures
The production of secondary metabolites like Aculeacin A is not constitutive and is heavily influenced by the conditions under which the fungus is grown. Optimization of culture parameters is therefore critical for maximizing yield.
The composition of the culture medium is a primary factor affecting the biosynthesis of secondary metabolites. mdpi.com Key components such as carbon and nitrogen sources, as well as trace elements, must be carefully balanced. researchgate.net For Aspergillus species, the choice of carbon source can dramatically influence metabolic pathways. While readily metabolized sugars like glucose can support rapid growth, they may also cause catabolite repression of secondary metabolite gene clusters. nih.gov Therefore, using complex carbohydrates or alternative carbon sources can sometimes enhance production. mdpi.com
The nitrogen source is also critical. Studies on enzyme production in Aspergillus have shown that organic nitrogen sources, such as corn steep liquor, can significantly enhance the specific activity of the desired product compared to inorganic sources. nih.gov Research on A. aculeatus has demonstrated that media composition affects the production of various metabolites. For example, cultivation on Czapek Yeast Agar (B569324) (CYA) and Yeast Extract Sucrose (YES) agar led to a more diverse profile of secondary metabolites compared to other standard media. nih.gov While specific optimization data for Aculeacin A is limited, general strategies involve screening various carbon and nitrogen sources, optimizing their concentrations, and ensuring the presence of necessary minerals and cofactors. bioprocess-eng.co.uk
Physical and chemical parameters of the fermentation environment, including temperature, pH, aeration, and agitation, play a crucial role in fungal growth and secondary metabolism. mdpi.com Each species and even strain has an optimal range for these parameters for the production of a specific compound.
pH: The pH of the culture medium influences nutrient uptake and the activity of extracellular enzymes, and can act as an environmental signal to regulate gene expression. mdpi.com For A. aculeatus, an initial pH of 5.5 was found to be optimal for gallic acid production. scialert.netresearchgate.net The optimal pH for growth may not coincide with the optimal pH for secondary metabolite production. nih.gov
Aeration and Agitation: As aerobic organisms, Aspergillus species require sufficient dissolved oxygen for growth and biosynthesis. Agitation and aeration rates in submerged fermentation are critical for ensuring adequate oxygen transfer and nutrient distribution. researchgate.net In one study, an aeration rate of 4 L/min and an agitation speed of 100 rpm were found to be suitable for maximal production of a target metabolite by A. aculeatus. scialert.net
Many of the BGCs within fungal genomes are transcriptionally silent or "cryptic" under standard laboratory culture conditions. mdpi.com Chemical epigenetics is a powerful strategy to activate these silent clusters and induce the production of novel or enhanced quantities of secondary metabolites. frontiersin.org This approach involves adding small-molecule epigenetic modifiers to the culture medium, which alter the chromatin state and make previously inaccessible genes available for transcription. researchgate.net
The primary targets for these modifiers are enzymes that regulate chromatin structure, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). mdpi.com
HDAC Inhibitors: These compounds, such as suberoylanilide hydroxamic acid (SAHA) and sodium butyrate, prevent the removal of acetyl groups from histones. mdpi.comnih.gov This leads to a more open chromatin structure (euchromatin), which is generally associated with active gene transcription. frontiersin.org Treatment of Aspergillus species with HDAC inhibitors has been shown to activate silent BGCs and increase the chemical diversity of the metabolites produced. nih.govnih.gov
DNMT Inhibitors: Agents like 5-azacytidine (B1684299) inhibit DNA methylation, another epigenetic mark associated with gene silencing. mdpi.com
This strategy has been successfully applied to Aspergillus species to unlock their biosynthetic potential. nih.govnih.gov Specifically, one study noted that the Aspergillus aculeatus strain DL1011 was induced by the HDAC inhibitor suberoylanilide hydroxamic acid (SBHA) to generate new compounds, demonstrating the applicability of this technique to the target organism. nih.gov
Analysis of Co-occurring Secondary Metabolites in Aspergillus aculeatus
Aspergillus aculeatus, like other members of its genus, produces a rich and varied profile of secondary metabolites beyond Aculeacin A. Chemical investigations of this species have led to the isolation and characterization of numerous compounds from different biosynthetic classes. The profile of these co-occurring metabolites can vary between strains and is dependent on cultivation conditions.
Notable secondary metabolites identified from A. aculeatus include:
Polyketides and Hybrids:
Secalonic acids: Secalonic acid D and secalonic acid F have been isolated from A. aculeatus strain KKU-CT2.
Aculinic acid and Aculins: A 6-methylsalicylic acid (6-MSA) synthase gene cluster was identified in A. aculeatus, leading to the discovery of 6-MSA-derived compounds named aculinic acid, aculins A and B, and epi-aculin A. nih.gov
Aculenes: Three novel structures of mixed biosynthetic origin, named aculenes A–C, were discovered through dereplication-guided analysis. nih.gov
Indole Alkaloids:
Okaramines: Several okaramines, which are indole-diterpenoid alkaloids, have been detected in A. aculeatus extracts. nih.gov
Terpenoids:
Variecolin and Variecolactone: These sesterterpenoids were reported for the first time from A. aculeatus strain KKU-CT2.
Ergosterol and Ergosterol peroxide: These common fungal sterols are also produced by the species.
Other Metabolites:
Calbistrins: Analogues of calbistrin have been detected in A. aculeatus. nih.gov
The co-production of this diverse suite of compounds highlights the extensive biosynthetic capacity of A. aculeatus.
**biosynthetic Pathways of Aculeacin A**
Proposed Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Involvement
The biosynthesis of Aculeacin A is proposed to occur via a hybrid pathway that combines the machinery of both Nonribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs). mdpi.comebi.ac.uk This proposal is based on the structure of the final molecule, which consists of two key components: a cyclic peptide and a palmitic acid side chain. nih.gov
Nonribosomal Peptide Synthetase (NRPS): The cyclic peptide core is assembled by an NRPS, a mega-enzyme that functions as a molecular assembly line. semanticscholar.org NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. mdpi.com A standard NRPS module contains an adenylation (A) domain for amino acid selection and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the activated amino acid, and a condensation (C) domain for peptide bond formation. mdpi.com The specific sequence and arrangement of these modules dictate the final amino acid sequence of the peptide.
Polyketide Synthase (PKS): The palmitic acid tail is synthesized by a PKS. nih.gov Similar to NRPSs, PKS enzymes are large, modular proteins that iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a carbon chain. ebi.ac.uk The domains within a PKS module—including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP)—catalyze the elongation of the polyketide chain.
While the specific biosynthetic gene cluster (BGC) for Aculeacin A has not been fully detailed, research on other hybrid metabolites like acurin A in Aspergillus aculeatus has confirmed the presence and functionality of distinct PKS and NRPS-encoding genes within the organism's genome. dtu.dk This demonstrates that A. aculeatus possesses the necessary genetic and enzymatic machinery for the synthesis of such complex hybrid molecules.
Elucidation of Biosynthetic Intermediates
The precise biosynthetic intermediates in the Aculeacin A pathway are not yet fully characterized. However, based on the general mechanism of hybrid NRPS-PKS pathways, a plausible sequence of events can be proposed. The biosynthesis would begin with the activation of a fatty acid by a specific ligase or the PKS machinery itself, initiating the formation of the lipid tail. nih.gov Concurrently, the NRPS modules would activate and sequentially link the constituent amino acids, forming a linear lipopeptide tethered to the synthetase complex. The final steps would involve the release of the lipopeptide from the enzyme, which is often coupled with cyclization of the peptide core, a reaction typically catalyzed by a terminal thioesterase (TE) domain. mdpi.com
Detailed analysis through methods such as gene deletion and metabolite profiling, which have been successfully applied to other pathways in A. aculeatus, would be required to isolate and identify the specific intermediates of Aculeacin A synthesis. dtu.dk
Enzymology of Aculeacin A Biosynthesis
The enzymatic machinery for Aculeacin A biosynthesis is expected to be extensive, centered around the core PKS and NRPS enzymes. In addition to these synthetases, a variety of tailoring enzymes are likely involved in modifying the molecule to its final, active form. These can include hydroxylases, epimerases, and cyclases that introduce specific chemical features to the peptide core.
While the synthetic enzymes from A. aculeatus are yet to be characterized, a key enzyme related to Aculeacin A modification has been identified from a different organism. An enzyme named Aculeacin A acylase , isolated from Actinoplanes utahensis, has been purified and characterized. nih.gov This enzyme is an amidohydrolase that specifically catalyzes the deacylation of Aculeacin A, cleaving the amide bond to release the palmitic acid side chain. nih.govwikipedia.org This activity is of significant industrial interest, as the resulting peptide nucleus can be used as a precursor for the creation of new semisynthetic echinocandin-type antibiotics. nih.govrhhz.net
| Property | Characteristic |
|---|---|
| Enzyme Class | Amidohydrolase (EC 3.5.1.70) |
| Subunit Composition | Heterodimer (55,000 Da and 19,000 Da subunits) |
| Optimal pH | 7.0 |
| Optimal Temperature | 60°C |
| Isoelectric Point (pI) | >10.25 |
| Km for Aculeacin A | 1.53 mM |
| Vmax for Aculeacin A | 39.7 µmol/min/mg protein |
Genetic Engineering Approaches for Pathway Manipulation
The genetic manipulation of Aspergillus species, including A. aculeatus, has advanced significantly, providing powerful tools to explore and manipulate secondary metabolite pathways. nih.gov Modern genome editing techniques, particularly the CRISPR/Cas9 system, have been successfully implemented for precise and efficient gene editing in various Aspergillus species. nih.govresearchgate.netplos.org
These genetic engineering strategies offer several avenues for manipulating the Aculeacin A biosynthetic pathway:
Pathway Elucidation: Targeted gene knockouts of putative biosynthetic genes (PKS, NRPS, tailoring enzymes) can confirm their role in the pathway by observing the abolishment of Aculeacin A production or the accumulation of intermediates. dtu.dk
Yield Improvement: Overexpression of key biosynthetic genes or pathway-specific transcription factors can lead to enhanced production of Aculeacin A.
Generation of Novel Analogs: Deletion or modification of genes encoding tailoring enzymes could result in the production of novel Aculeacin A derivatives with potentially improved properties.
Activation of Silent Clusters: The genome of A. aculeatus contains numerous "silent" or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. nih.govdtu.dk The application of epigenetic modifiers or the manipulation of global regulators can activate these silent pathways, potentially leading to the discovery of new bioactive compounds. nih.gov
The successful application of CRISPR/Cas9 for gene deletion in A. aculeatus to delineate other PKS-NRPS pathways demonstrates the feasibility of these approaches for the targeted manipulation of Aculeacin A biosynthesis. dtu.dk
**mechanism of Antifungal Action of Aculeacin A**
Inhibition of Fungal Cell Wall Synthesis: β-(1,3)-Glucan Synthase as a Primary Target
The primary mechanism of Aculeacin A's antifungal action is the inhibition of fungal cell wall synthesis. sigmaaldrich.comnih.gov Specifically, it targets and selectively blocks the activity of β-(1,3)-glucan synthase. sigmaaldrich.comnih.govnih.govmedkoo.com This enzyme is crucial for the synthesis of β-(1,3)-glucan, a major structural polymer in the cell walls of many pathogenic fungi, responsible for providing rigidity and osmotic stability. creative-biolabs.commdpi.comfrontiersin.org
In vitro studies have demonstrated that Aculeacin A significantly, though incompletely, inhibits the activity of β-(1,3)-glucan synthase preparations from susceptible yeasts like Saccharomyces cerevisiae and Candida albicans. nih.govnih.gov The inhibition of this key enzyme disrupts the formation of the glucan layer, leading to a weakened cell wall. nih.govnih.gov This targeted action confirms that β-(1,3)-glucan synthase is a principal target for Aculeacin A. nih.gov
| Aspect | Description of Finding | Affected Fungi (Examples) | Reference |
|---|---|---|---|
| Primary Target Enzyme | β-(1,3)-glucan synthase | Candida albicans, Saccharomyces cerevisiae | nih.govnih.gov |
| Mode of Action | Selective and significant, but incomplete, inhibition of enzyme activity in cell-free extracts. | C. albicans, S. cerevisiae | nih.govnih.gov |
| Biochemical Consequence | Inhibits the synthesis of β-glucan from the precursor UDP-glucose. | C. albicans, S. cerevisiae | nih.gov |
| Overall Effect | Disruption of the biosynthesis of a critical structural component of the fungal cell wall. | Susceptible yeasts and molds | nih.govnih.gov |
Cellular and Subcellular Effects on Fungal Pathogens
The inhibition of β-(1,3)-glucan synthesis by Aculeacin A leads to a cascade of detrimental effects on the cellular and subcellular structures of susceptible fungi.
Electron microscopy studies on Candida albicans treated with Aculeacin A reveal significant morphological and ultrastructural alterations. nih.govnih.gov At optimally active concentrations, treated cells appear highly distorted, wrinkled, and collapsed. nih.govcdnsciencepub.com Key ultrastructural changes include:
Derangement of Wall Structure : The normally organized layered structure of the cell wall is disrupted. nih.gov Sections of treated cells show walls that are thick and improperly layered. nih.govcdnsciencepub.com
Abnormal Budding and Separation : Dividing cells often fail to separate correctly, leading to aggregates of enlarged and elongated forms. nih.govcdnsciencepub.com Bud cross walls may not segregate completely. nih.gov
Extrusion of Fibrous Material : Researchers have observed the occasional extrusion of massive amounts of fibrous material, resembling β-glucan-like microfibrils, from the cell surface. nih.gov
These observations indicate a profound failure in the proper assembly and maintenance of the cell wall architecture. nih.gov
The direct consequence of inhibiting β-(1,3)-glucan synthase is a deficiency in alkali-insoluble glucan, a critical structural component of the cell wall. nih.gov Tracer experiments and chemical analyses have confirmed that Aculeacin A inhibits the synthesis of this glucan to a much greater extent than other wall components, resulting in the formation of glucan-deficient cells. nih.gov
This deficiency severely compromises the structural integrity of the cell wall. asm.orgnih.gov In growing cells, particularly at the tips of buds where cell wall synthesis is most active, the weakened wall cannot withstand the internal turgor pressure. This leads to cell lysis, with the release of intracellular contents, which is a primary cause of cell death. nih.govresearchgate.net
A direct functional consequence of the weakened cell wall is a marked increase in osmotic fragility. nih.gov The fungal cell wall's primary role is to protect the cell from lysis due to the high internal osmotic pressure. mdpi.comresearchgate.net When β-glucan synthesis is inhibited by Aculeacin A, the wall loses its mechanical strength. nih.gov
As a result, treated fungal cells become osmotically fragile. nih.gov The lethal effect of the antibiotic can be significantly reversed when the cells are grown in a medium with high osmolarity (i.e., osmotically stabilized). nih.gov This demonstrates that cell lysis is a direct result of the compromised cell wall's inability to counteract osmotic stress. asm.orgnih.gov
A peculiar phenomenon observed with Aculeacin A is a paradoxical relationship between the drug concentration and its fungicidal activity against proliferating cultures of C. albicans. nih.gov This is also known as a paradoxical dose-response or Eagle effect. researchgate.net
Instead of a linear increase in killing with higher concentrations, the lethal effect of Aculeacin A is greatest within a specific concentration range. nih.gov Research has shown that for C. albicans, the highest fungicidal activity occurs at levels between 0.08 to 1.25 µg/ml. nih.gov When the concentration is increased above this range, the lethal effect is paradoxically reduced, and fungal cells can reconstitute growth. nih.govmdpi.com This anomalous dose-response pattern has also been noted for the drug's inhibitory effect on various cellular and subcellular biochemical activities. nih.gov
| Concentration Range | Observed Fungicidal Activity | Reference |
|---|---|---|
| 0.08 to 1.25 µg/ml | Greatest lethal effect | nih.gov |
| Above 1.25 µg/ml | Reduced lethal effect (paradoxical growth) | nih.gov |
Specificity of Action Against Fungal Macromolecule Synthesis
Aculeacin A demonstrates a high degree of specificity for its target. nih.gov Studies have shown that its inhibitory action is primarily directed against β-(1,3)-glucan synthesis, with little to no effect on the synthesis of other essential macromolecules. nih.govnih.gov
Cell-free preparations from S. cerevisiae that are active in chitin (B13524) synthase or mannan (B1593421) synthase were found to be insensitive to Aculeacin A, highlighting the antibiotic's selectivity for glucan synthesis within the cell wall biosynthetic pathway. nih.gov Furthermore, tracer experiments revealed that the synthesis of alkali-insoluble glucan was inhibited to a significantly greater extent than the synthesis of mannan or any other major species of macromolecules. nih.gov This confirms that the primary mode of action is the specific inhibition of β-(1,3)-glucan biosynthesis, rather than a general disruption of cellular metabolism. nih.gov
| Macromolecule Synthesis Pathway | Effect of Aculeacin A | Reference |
|---|---|---|
| β-(1,3)-Glucan Synthesis | Significantly Inhibited | nih.govnih.gov |
| Chitin Synthesis | Insensitive / Not significantly affected | nih.gov |
| Mannan Synthesis | Insensitive / Minimally affected | nih.govnih.gov |
| Other Macromolecules (e.g., proteins, nucleic acids) | Not significantly affected | nih.gov |
**antifungal Spectrum and Efficacy Studies in Vitro **
Activity against Yeast-like Fungi (e.g., Candida spp., Saccharomyces cerevisiae, Torulopsis spp.)
Aculeacin A exhibits potent in vitro activity against various pathogenic and non-pathogenic yeasts. Studies have shown it to be particularly effective against species of Candida and Torulopsis. A significant portion of tested strains from these genera are susceptible to Aculeacin A at concentrations of 0.31 µg/mL or less. nih.gov Its efficacy extends to Saccharomyces cerevisiae, a model organism for yeast biology. google.com The primary target, β-(1,3)-glucan synthase, is effectively inhibited in both Candida albicans and Saccharomyces cerevisiae. sigmaaldrich.com
Minimum Inhibitory Concentration (MIC) data from various studies underscore its anti-yeast capabilities. For instance, against multiple strains of Candida albicans, MIC values range from less than 0.1 µg/mL to 3.2 µg/mL. google.com The activity against other Candida species, such as C. krusei and C. parakrusei, has also been documented, along with its effect on Saccharomyces and Torula species. google.com
| Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 1 | <0.1 |
| Candida albicans | 2 | <0.1 |
| Candida albicans | 3 | <0.1 |
| Candida albicans | 4 | 0.2 |
| Candida albicans | 5 | 1.6 |
| Candida krusei | - | 0.8 |
| Candida parakrusei | - | 3.2 |
| Saccharomyces cerevisiae | - | 1.6 |
| Torula utilis | - | <0.1 |
Activity against Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp., Penicillium italicum, Trichophyton asteroides)
The efficacy of Aculeacin A against filamentous fungi presents a more varied picture. While some research suggests it is scarcely active against most filamentous fungi, other studies provide specific data indicating potent activity against certain species. nih.govnih.gov For instance, Aculeacin A has been shown to be highly effective against the dermatophyte Trichophyton asteroides, with an 80% growth inhibitory concentration measured at just 0.004 µg/mL. google.com
Its activity against other molds includes an 80% growth inhibitory concentration of 0.5 µg/mL for Aspergillus fumigatus and 2.0 µg/mL for Fusarium oxysporum. google.com This indicates a selective spectrum of activity even within the filamentous fungi. Although specific data for Penicillium italicum is not detailed, the compound's general activity against molds suggests potential efficacy that would require targeted investigation. nih.gov
| Organism | 80% Growth Inhibitory Concentration (µg/mL) |
|---|---|
| Trichophyton asteroides | 0.004 |
| Trichophyton rubrum | 0.006 |
| Microsporum gypseum | 0.008 |
| Aspergillus fumigatus | 0.5 |
| Fusarium oxysporum f. lini | 2.0 |
| Helminthosporium oryzae | 0.008 |
| Glomerella cingulata | 0.06 |
Comparative Antifungal Efficacy with Other Echinocandins and Antifungal Classes
When compared to other members of the aculeacin family and the broader polyene class of antifungals, Aculeacin A demonstrates competitive in vitro activity, particularly against yeasts. The aculeacin complex consists of several related compounds (A, B, C, D, E, F, G), all exhibiting antifungal properties. google.com In comparative assays against various Candida species, Aculeacin A's MIC values are often comparable to or lower than those of Amphotericin B, a widely used polyene antifungal. google.com For example, against one strain of Candida albicans, the MIC for Aculeacin A was <0.1 µg/mL, while for Amphotericin B it was 0.4 µg/mL. google.com Similar trends are observed with other yeasts like Saccharomyces cerevisiae and Torula utilis. google.com
| Organism | Aculeacin A (MIC, µg/mL) | Aculeacin C (MIC, µg/mL) | Aculeacin D (MIC, µg/mL) | Amphotericin B (MIC, µg/mL) |
|---|---|---|---|---|
| Candida albicans 1 | <0.1 | 0.1 | 0.025 | 0.4 |
| Candida albicans 2 | <0.1 | 0.1 | 0.025 | 0.4 |
| Candida krusei | 0.8 | 0.4 | 0.1 | 1.6 |
| Saccharomyces cerevisiae | 1.6 | 1.6 | 0.2 | 3.2 |
| Torula utilis | <0.1 | 0.0125 | 0.0063 | 0.05 |
Inoculum Effects and Environmental Modulators of Activity (e.g., serum presence)
The in vitro antifungal activity of Aculeacin A can be influenced by experimental conditions, notably the size of the fungal inoculum and the presence of serum. A distinct inoculum effect has been reported for Candida albicans, where minimum inhibitory concentrations tend to rise with an increase in the initial number of fungal cells. nih.gov This phenomenon is a critical consideration in susceptibility testing, as higher fungal burdens may require higher concentrations of the drug to achieve inhibition.
Furthermore, the presence of serum has been shown to increase the MIC values of Aculeacin A. nih.gov This suggests that serum components may bind to the drug, reducing its bioavailable concentration and thereby diminishing its antifungal potency. These environmental modulators are important for interpreting in vitro data and understanding the potential efficacy of the compound in a physiological context.
**structural Elucidation and Characterization Methodologies for Aculeacin A**
Spectroscopic and Spectrometric Analysis for Structural Determination
Once purified, the definitive structure of Aculeacin A is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular framework, connectivity, and stereochemistry of the molecule.
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of complex natural products like Aculeacin A. nih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assemble the complete structure of the cyclic hexapeptide and its side chain.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and environment of protons, revealing characteristic signals for amide protons, alpha-protons of amino acids, and the long alkyl chain of the palmitoyl (B13399708) group. ¹³C NMR provides a count of the unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish the final structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings within individual amino acid spin systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the individual amino acid fragments by showing long-range (2-3 bond) correlations between protons and carbons, particularly across the amide bonds and the ester linkage to the fatty acid.
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformational details of the cyclic peptide backbone.
Table 1: Application of NMR Techniques in the Structural Elucidation of Aculeacin A
| NMR Experiment | Information Provided | Application to Aculeacin A Structure |
|---|---|---|
| ¹H NMR | Chemical shift, multiplicity, and integration of protons. | Identifies signals for amide (NH), alpha-protons (α-H), side-chain protons, and the palmitoyl fatty acid chain. |
| ¹³C NMR | Chemical shift of carbon atoms. | Determines the number of unique carbons; identifies carbonyls (amide/ester), alpha-carbons, and alkyl carbons. |
| COSY | Correlates J-coupled protons (¹H-¹H). | Establishes the spin systems within each amino acid residue (e.g., connecting α-H to side-chain protons). |
| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). | Assigns carbon signals based on known proton assignments. |
| HMBC | Shows long-range correlations between protons and carbons (²J, ³J). | Connects amino acid residues across peptide bonds and links the palmitoyl group to the peptide core. |
| NOESY/ROESY | Identifies protons that are close in space. | Helps determine the sequence and stereochemistry of the amino acids and the overall 3D conformation of the cyclic peptide. |
Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information through fragmentation analysis.
Molecular Weight and Formula Determination: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula, which for Aculeacin A is C₅₀H₈₁N₇O₁₆, corresponding to a molecular weight of 1036.22 g/mol . sigmaaldrich.comlcms.cz
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion is isolated and fragmented. nih.gov The fragmentation typically occurs at the weakest bonds, which in Aculeacin A are the amide bonds of the peptide backbone. Analysis of the resulting fragment ions (e.g., b-ions and y-ions) allows for the sequencing of the amino acid residues within the cyclic structure. This technique also confirms the identity of the lipophilic side chain through the observation of a characteristic fragment ion corresponding to the loss of the palmitoyl group.
Table 2: Mass Spectrometry Data for Aculeacin A
| Parameter | Value / Description | Source of Information |
|---|---|---|
| Molecular Formula | C₅₀H₈₁N₇O₁₆ | Confirmed by High-Resolution Mass Spectrometry. sigmaaldrich.com |
| Molecular Weight (Monoisotopic) | ~1035.57 Da | Calculated from the molecular formula. |
| Observed Parent Ion (e.g., [M+H]⁺) | ~1036.58 m/z | Detected via ESI-MS to confirm molecular weight. |
| MS/MS Fragmentation Analysis | Fragmentation at amide bonds. | Provides sequence data for the peptide core and confirms the side chain identity. |
Hydrolysis Products Analysis
Chemical and enzymatic hydrolysis are classical methods used to break down a complex molecule into its constituent building blocks, which are then identified individually. This approach was fundamental in the initial characterization of Aculeacin A.
Acid Hydrolysis: Complete hydrolysis of Aculeacin A under strong acidic conditions (e.g., 6N HCl) breaks all amide and ester bonds. Analysis of the resulting mixture revealed the presence of palmitic acid and five ninhydrin-positive compounds, which were identified as amino acids, including threonine and hydroxyproline (B1673980). nih.gov This provided the first chemical evidence of its lipopeptide nature.
Enzymatic Hydrolysis: The use of a specific enzyme, Aculeacin A acylase (also known as Aculeacin-A deacylase), provides more precise structural information. wikipedia.orgqmul.ac.uk This enzyme selectively catalyzes the hydrolysis of the amide bond linking the palmitic acid side chain to the peptide nucleus. asm.orgnih.gov This reaction yields two products: palmitic acid and the intact cyclic hexapeptide core, confirming the nature of the linkage and providing the deacylated nucleus for further study or modification.
Table 3: Summary of Aculeacin A Hydrolysis Products
| Hydrolysis Method | Cleavage Site(s) | Identified Products | Structural Insight |
|---|---|---|---|
| Acid Hydrolysis (e.g., 6N HCl) | All amide and ester bonds | - Palmitic acid
| Identifies the fundamental building blocks (fatty acid and amino acids). nih.gov |
| Enzymatic Hydrolysis (Aculeacin A Acylase) | Amide bond between fatty acid and peptide | - Palmitic acid
| Confirms the lipopeptide structure and the specific attachment point of the side chain. asm.orgnih.gov |
**structure Activity Relationships Sar of Aculeacin a and Analogues**
Identification of Core Structural Elements Essential for Antifungal Potency
The foundational element of Aculeacin A's antifungal activity resides in its cyclic hexapeptide core. This macrocyclic structure is essential for the molecule's ability to noncompetitively inhibit its target, β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. The specific amino acid composition of this core is paramount to its function. Acid hydrolysis of Aculeacin A reveals the presence of key amino acids, with threonine and hydroxyproline (B1673980) being common constituents among the various forms of aculeacins (A, B, C, D, E, F, and G). nih.gov
These hydroxylated amino acids are believed to be critical for maintaining the specific conformation of the peptide ring required for binding to the Fks1p subunit of the glucan synthase enzyme complex. The hydroxyl groups likely participate in hydrogen bonding interactions within the enzyme's binding site, contributing to the stability of the drug-enzyme complex. Studies on the broader echinocandin class have shown that modifications to these core amino acids, particularly the hydroxylated residues, can significantly impact antifungal efficacy. nih.gov The rigidity and specific spatial arrangement of the cyclic peptide are thus indispensable for its inhibitory action.
Impact of Fatty Acyl Side Chain Modifications on Biological Activity
However, the length and structure of this acyl chain also significantly influence other biological properties, notably hemolytic activity. Research on related lipopeptides, such as the WF11899 analogues, has shown that while potent in their antifungal action, they can also cause lysis of red blood cells. nih.gov This toxicity is often attributed to the lipophilic side chain. Consequently, a primary focus in the development of semi-synthetic echinocandins has been the modification of this fatty acyl group. The goal is to strike a balance: retaining the necessary lipophilicity for membrane anchoring and potent antifungal activity while reducing the nonspecific membrane-disrupting effects that lead to hemolysis. nih.gov For example, disrupting the linearity of the acyl chain in analogues of the related natural product FR901379 led to compounds with reduced hemolytic potential while maintaining high antifungal potency. nih.gov
| Modification of Fatty Acyl Side Chain | Impact on Antifungal Activity | Impact on Hemolytic Activity | Rationale |
|---|---|---|---|
| Natural (e.g., Palmitic Acid in Aculeacin A) | High | Present | Provides essential lipophilicity for membrane anchoring and target engagement. |
| Enzymatic Removal (Deacylation) | Loss of Activity | Reduced | The deacylated peptide nucleus lacks the anchor to localize at the cell membrane. |
| Synthetic Modification (e.g., modified terphenyl side chain) | High (Potentially optimized) | Reduced | Disrupts the linearity of the side chain, decreasing non-specific membrane interactions while preserving affinity for the fungal target environment. |
Role of Cyclic Peptide Moiety in Target Interaction
While the fatty acid side chain anchors Aculeacin A to the cell membrane, the cyclic peptide moiety is directly responsible for the inhibition of the β-(1,3)-D-glucan synthase. The conformationally constrained structure of the hexapeptide allows it to fit into a specific binding site on the Fks1p subunit of the enzyme complex. This interaction is noncompetitive, meaning it does not bind at the enzyme's active site where the natural substrate (UDP-glucose) binds, but rather at an allosteric site.
This binding event is thought to induce a conformational change in the enzyme, rendering it inactive and thereby halting the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall. The absence of this key structural component leads to osmotic instability and cell lysis, which is the basis of the fungicidal effect of Aculeacin A against susceptible yeasts like Candida albicans. nih.gov Mutations in the FKS1 gene that alter the amino acid sequence in the binding region for echinocandins can lead to reduced drug susceptibility, underscoring the specific and critical nature of this peptide-protein interaction. jst.go.jp
Analysis of Synthetic and Semi-synthetic Derivatives of Aculeacin A
The structural knowledge of Aculeacin A has paved the way for the creation of synthetic and semi-synthetic derivatives aimed at enhancing its therapeutic properties. A key strategy in this endeavor is the enzymatic deacylation of the natural product to remove the native fatty acid side chain, followed by the chemical addition of a new, optimized side chain. An enzyme specifically suited for this purpose is Aculeacin A acylase, which can hydrolytically remove the acyl group to generate the core cyclic peptide nucleus. rhhz.net This nucleus then serves as a scaffold for creating novel semi-synthetic compounds.
This approach has been successfully employed in the development of modern echinocandin drugs. For instance, micafungin (B1204384) is a semi-synthetic derivative of FR901379, a compound closely related to Aculeacin A. The synthesis of micafungin involves the use of an acylase to create the peptide nucleus, which is then re-acylated with a synthetic side chain designed to optimize the drug's activity, solubility, and safety profile. nih.gov
Comparative studies of Aculeacin A and its analogues, such as the WF11899 compounds, highlight the potent antifungal activity of this structural class, particularly against Candida species. These compounds share a similar mechanism of action and antifungal spectrum, being highly effective against various Candida isolates but notably inactive against Cryptococcus neoformans. researchgate.net
| Compound | Class | IC50 against Candida albicans isolates (µg/mL) | Activity against Cryptococcus neoformans |
|---|---|---|---|
| Aculeacin A | Natural Product | ≤ 0.31 | Inactive |
| WF11899A | Natural Product Analogue | 0.004 - 0.03 | Inactive |
| WF11899B | Natural Product Analogue | 0.004 - 0.03 | Inactive |
| WF11899C | Natural Product Analogue | 0.004 - 0.03 | Inactive |
| Micafungin | Semi-synthetic Derivative | Potent activity reported | Inactive |
**enzymatic Modification and Biocatalysis Involving Aculeacin A**
Aculeacin A Acylase (AuAAC) from Actinoplanes utahensis
Aculeacin A acylase (AuAAC), produced by the bacterium Actinoplanes utahensis, is a pivotal enzyme in the production of semi-synthetic echinocandin antifungals. asm.orgnih.gov This enzyme, classified as an amidohydrolase, specifically catalyzes the hydrolysis of the N-acyl side chain from the cyclic hexapeptide core of echinocandin-type antibiotics. asm.orgnih.gov The product of this deacylation, the echinocandin nucleus, serves as the essential starting material for the chemical synthesis of drugs like anidulafungin (B1665494) and micafungin (B1204384). rhhz.netresearchgate.netnih.gov Structurally, AuAAC is a heterodimer, composed of two dissimilar subunits. nih.govrhhz.net
The enzymatic activity of Aculeacin A acylase (AuAAC) from Actinoplanes utahensis has been well-characterized, revealing a broad substrate specificity with a marked preference for molecules containing long hydrophobic acyl moieties. mdpi.comresearchgate.net Originally identified for its ability to deacylate Aculeacin A, its natural substrate, the enzyme has also been shown to efficiently hydrolyze other important echinocandins like Echinocandin B (ECB) and FR901379. rhhz.netrhhz.net This catalytic action cleaves the fatty acid side chain, such as palmitic acid from Aculeacin A or linoleic acid from ECB, to release the cyclic hexapeptide nucleus. asm.orgnih.govnih.gov
Further research has surprisingly revealed that AuAAC also possesses significant penicillin acylase activity. asm.orgnih.gov It can hydrolyze penicillin V and several natural aliphatic penicillins, including penicillin K, F, and dihydroF. asm.orgnih.gov Notably, penicillin K was identified as the best penicillin substrate, exhibiting a high catalytic efficiency. asm.orgnih.govnih.gov This dual substrate capability suggests the presence of a distinct hydrophobic pocket in the enzyme's active site that accommodates the aliphatic chains of both echinocandins and certain penicillins. nih.gov The enzyme is highly thermostable, with a midpoint transition temperature of 81.5°C and optimal hydrolytic activity observed at temperatures as high as 75°C for some substrates. asm.orgnih.gov
| Substrate | Relative Vmax (%) | Km (mM) | kcat (s-1) | kcat/Km (mM-1 s-1) |
|---|---|---|---|---|
| Penicillin V | 100 | 0.12 ± 0.01 | 14.1 | 117.50 |
| Penicillin K | 236 | 0.96 ± 0.10 | 33.3 | 34.79 |
| Penicillin F | 141 | 0.25 ± 0.02 | 19.9 | 79.60 |
| Penicillin Dihydro F | 128 | 0.31 ± 0.03 | 18.0 | 58.06 |
| Penicillin G | <3 | - | - | - |
Data derived from studies on purified recombinant AuAAC. nih.gov The Vmax for Penicillin V was taken as 100%.
To overcome the low yields of Aculeacin A acylase from its native producer, Actinoplanes utahensis, researchers have focused on heterologous expression systems to enhance production. The gene encoding AuAAC, designated as aac, was successfully cloned and expressed in different host strains, notably Streptomyces lividans and Streptomyces coelicolor. asm.orgrhhz.netnih.gov
Initial cloning efforts involved identifying the aac gene from an A. utahensis DNA library and subcloning it into an expression vector for S. lividans. nih.gov This resulted in a recombinant strain that produced threefold more extracellular AAC than the original A. utahensis strain. nih.gov Further optimization involved constructing engineered expression vectors containing strong promoters, such as the ermE* promoter, to drive high-level expression of the aac gene. asm.orgrhhz.net For instance, cloning the aac gene from A. utahensis SW1311 into a modified pIJ8660 vector and expressing it in S. coelicolor A3(2) resulted in a recombinant strain (sSCO-AAC) with significantly higher enzyme activity. rhhz.net The acylase activity of this recombinant strain was 4.6-fold higher than that of the parent A. utahensis SW1311, and the total fermentation time was reduced by 30%. rhhz.net These genetic engineering strategies have proven effective for the overproduction of AuAAC, making the enzyme more readily available for industrial applications. asm.orgrhhz.net
| Strain | Host Organism | Relative Enzyme Activity | Fermentation Time Reduction |
|---|---|---|---|
| Actinoplanes utahensis | Native | 1x | - |
| Recombinant S. lividans | Streptomyces lividans | 3x | Not Specified |
| Recombinant sSCO-AAC | Streptomyces coelicolor A3(2) | 4.6x | 30% |
Data compiled from published research findings. rhhz.netnih.gov
The industrial-scale production of semi-synthetic echinocandins relies on robust and reusable biocatalysts. nih.gov To this end, Aculeacin A acylase has been successfully immobilized on various solid supports, enhancing its stability and allowing for its repeated use in bioreactors. nih.gov Covalent immobilization of recombinant AuAAC onto epoxy-activated supports, such as Sepabeads EC-EP5, has yielded highly effective biocatalysts. nih.gov
The immobilized enzyme demonstrates remarkable thermostability, retaining full activity after incubation at 65°C for 360 minutes. nih.gov Furthermore, the immobilized biocatalyst can be recycled for at least 30 consecutive batch reactions without any significant loss of catalytic activity. nih.gov This high operational stability is crucial for cost-effective industrial processes. The primary application of immobilized AuAAC is in the deacylation of natural echinocandins like Echinocandin B (ECB) or FR901379. rhhz.netnih.gov This enzymatic step efficiently produces the core cyclic hexapeptide nucleus, which is the key precursor for manufacturing second-generation antifungal drugs such as anidulafungin and micafungin. rhhz.netnih.gov The use of immobilized AuAAC provides a "green" and efficient alternative to purely chemical methods for producing these vital pharmaceutical intermediates. rhhz.net
Enzymatic Deacylation and Reacylation for Analog Synthesis
The synthesis of modern echinocandin drugs like anidulafungin and micafungin is a prime example of a semi-synthetic approach that combines enzymatic biocatalysis and chemical modification. rhhz.netnih.gov The process hinges on the enzymatic deacylation of a natural echinocandin precursor, followed by the chemical reacylation of the resulting nucleus with a synthetic side chain. rhhz.netresearchgate.net
Aculeacin A acylase is the key enzyme in the deacylation step. It selectively removes the fatty acyl side chain from natural echinocandins such as Echinocandin B or FR901379. rhhz.netnih.gov This bioconversion yields the core cyclic hexapeptide, referred to as the "echinocandin nucleus". nih.govnih.gov This enzymatic reaction is highly specific and proceeds under mild conditions, avoiding the harsh reagents and potential side reactions associated with purely chemical hydrolysis. rhhz.net
Once the echinocandin nucleus is produced and purified, it undergoes a chemical reacylation step. researchgate.net In this stage, a new, synthetically designed acyl side chain is attached to the primary amino group of the ornithine residue within the peptide core. nih.gov This allows for the creation of novel analogs with improved pharmacological properties, such as enhanced efficacy, better solubility, and reduced hemolytic toxicity compared to the original natural compounds. nih.gov For example, anidulafungin is synthesized by acylating the ECB nucleus with a 4-(pentyloxy)phenyl group. nih.govnih.gov Similarly, micafungin is produced from the FR901379 nucleus. rhhz.netresearchgate.net This chemoenzymatic strategy, utilizing AuAAC for the critical deacylation step, has become the industrial standard for the efficient and sustainable production of this important class of antifungal agents. rhhz.netnih.gov
**fungal Resistance Mechanisms to Aculeacin A**
Mechanisms of Reduced Susceptibility in Fungal Strains
The primary mechanisms of reduced susceptibility appear to be related to modifications of the cell surface and plasma membrane. A key finding in Aculeacin A-resistant S. cerevisiae mutants is a considerable decrease in cell surface hydrophobicity. nih.gov This alteration is thought to impede the interaction of the lipophilic Aculeacin A molecule with the fungal cell, thereby reducing its effective concentration at the site of action. The mutations likely affect cell surface structures or functions that are crucial for the accessibility of the antibiotic to the plasma membrane.
In the case of Candida albicans, resistance to Aculeacin A has been linked to significant changes in the lipid and sterol composition of the cell membrane. nih.gov Resistant mutants have been found to contain a twofold higher total lipid content compared to their susceptible parent strains. This alteration in the lipid composition of the membranes is believed to be a key factor in the observed drug resistance. nih.gov
Interactive Data Table: Key Mechanisms of Reduced Susceptibility to Aculeacin A
| Fungal Species | Primary Mechanism of Reduced Susceptibility | Key Research Finding | Reference |
| Saccharomyces cerevisiae | Decreased cell surface hydrophobicity | Resistant mutants show considerably lower cell surface hydrophobicity, while β-glucan synthase activity and cell wall composition remain unchanged. | nih.gov |
| Candida albicans | Altered lipid and sterol content in the cell membrane | Resistant mutants exhibit a twofold increase in total lipid content compared to the parental strain. | nih.gov |
Genetic Basis of Aculeacin A Resistance (e.g., ACR loci in Saccharomyces cerevisiae)
In the genetically tractable yeast Saccharomyces cerevisiae, studies have identified several genetic loci associated with Aculeacin A resistance. The mutations conferring resistance are recessive and have been mapped to at least four distinct loci, designated ACR1, ACR2, ACR3, and ACR4 (for Aculeacin A Resistance). nih.govudl.cat
These loci are not directly related to the gene encoding β-(1,3)-glucan synthase. Instead, they appear to be involved in processes that affect the cell surface and membrane, which aligns with the observed mechanisms of reduced susceptibility. For instance, the acr2 mutation has been shown to have an epistatic effect on the other three acr mutations, suggesting a central role for its gene product in the pathway leading to Aculeacin A sensitivity. nih.gov Interestingly, some of these genes have also been implicated in resistance to other compounds, such as arsenic, although their specific function in the context of Aculeacin A resistance is related to cell surface properties.
The identification of these ACR loci underscores that resistance to Aculeacin A in S. cerevisiae is a complex process that can arise from mutations in multiple genes, none of which encode the direct target of the antibiotic.
**Interactive Data Table: Genetic Loci Associated with Aculeacin A Resistance in *Saccharomyces cerevisiae***
| Locus | Designation | Role in Resistance | Reference |
| Locus 1 | ACR1 | Involved in sensitivity to Aculeacin A. Mutation leads to resistance. | nih.govudl.cat |
| Locus 2 | ACR2 | Involved in sensitivity to Aculeacin A. Mutation has an epistatic effect on other acr mutations. | nih.govudl.cat |
| Locus 3 | ACR3 | Involved in sensitivity to Aculeacin A. Mutation leads to resistance. | nih.govudl.cat |
| Locus 4 | ACR4 | Involved in sensitivity to Aculeacin A. Mutation leads to resistance. | nih.govudl.cat |
Phenotypic Characteristics of Resistant Mutants
Fungal mutants resistant to Aculeacin A exhibit a range of distinct phenotypic characteristics. These traits provide further insight into the mechanisms of resistance and the cellular processes affected by the mutations.
In Saccharomyces cerevisiae, mutants with alterations in the ACR loci show cross-resistance to other lipopeptide antibiotics that inhibit β-glucan synthesis, such as echinocandin B. nih.gov However, the pattern of cross-resistance can vary depending on the specific mutation. For example, acr1, acr3, and acr4 mutants are resistant to papulacandin B, whereas acr2 mutants remain susceptible to this antibiotic. nih.gov This suggests that while there are common steps in the action of these antifungal agents, there are also specific requirements that can be genetically dissected.
Some Aculeacin A-resistant mutants of S. cerevisiae, specifically those with mutations in ACR1 and ACR4, display a conditional phenotype of cell lysis when grown in the absence of an osmotic stabilizer like sorbitol. udl.cat This indicates that the mutations may lead to a weakened cell wall structure that is unable to withstand normal turgor pressure.
In Candida albicans, resistant mutants can tolerate significantly higher concentrations of Aculeacin A, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/ml, compared to the parental strain's sensitivity at 0.1 to 0.5 µg/ml. nih.gov Despite this high level of resistance, the mutants exhibit growth rates on complex media that are comparable to the parent strain, and they show similar morphological changes at subinhibitory concentrations of the antibiotic. nih.gov The resistance in these mutants is specific to Aculeacin A and the related compound papulacandin. nih.gov
Interactive Data Table: Phenotypic Characteristics of Aculeacin A Resistant Mutants
| Fungal Species | Mutant Locus/Strain | Cross-Resistance | Morphological/Growth Characteristics | Other Notable Phenotypes | Reference |
| Saccharomyces cerevisiae | acr1, acr3, acr4 | Resistant to Echinocandin B and Papulacandin B | Cultures of acr1 and acr4 mutants show some cell lysis in the absence of an osmotic stabilizer. | Considerably decreased cell surface hydrophobicity. | nih.govudl.cat |
| Saccharomyces cerevisiae | acr2 | Resistant to Echinocandin B; Susceptible to Papulacandin B | No significant morphological alterations reported. | Decreased cell surface hydrophobicity. | nih.govudl.cat |
| Candida albicans | UV-induced mutants | Specific for Aculeacin and Papulacandin | Comparable growth rates to the parent strain on complex media. | Two-fold higher total lipid and sterol content. | nih.gov |
**advanced Research Methodologies and Techniques Applied to Aculeacin a Research**
Metabolomics Approaches for Profiling Aspergillus aculeatus Metabolites
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens through which to view the metabolic capabilities of Aspergillus aculeatus. researchgate.netresearchgate.net This approach is instrumental in understanding the biosynthesis of Aculeacin A and discovering other secondary metabolites. A key strategy involves the use of liquid chromatography-mass spectrometry (LC-MS) based methods to generate comprehensive metabolic profiles. researchgate.netresearchgate.net
In one advanced application, chemical epigenetic regulation was used to stimulate the production of otherwise silent secondary metabolites in Aspergillus aculeatus DL1011. mdpi.comnih.gov Researchers treated the fungal culture with suberohydroxamic acid (SBHA), a histone deacetylase inhibitor, to activate dormant biosynthetic pathways. mdpi.comnih.gov The resulting changes in the metabolite profile were characterized using a sophisticated strategy that integrated LC-MS/MS analysis with a suite of metabolomic tools, including MetaboAnalyst, MS-DIAL, SIRIUS, and GNPS. mdpi.comnih.gov This approach allowed for the detailed characterization of the induced metabolites.
The study revealed significant shifts in the fungus's metabolome following epigenetic stimulation. Of the metabolites detected, a notable portion was newly biosynthesized, while others showed a significant increase or decrease in abundance. mdpi.comnih.gov This methodology not only confirms the utility of epigenetic modifiers in unlocking fungal metabolic diversity but also establishes an efficient workflow for identifying novel compounds. mdpi.comnih.gov Among the 18 newly induced metabolites identified, one was a novel compound, and 12 were discovered in A. aculeatus for the first time. nih.gov
Table 1: Impact of Chemical Epigenetic Regulation on the Metabolite Profile of Aspergillus aculeatus DL1011
| Metabolite Status | Percentage of Total Metabolites | Description |
| Newly Biosynthesized | 13.6% | Compounds detected only after treatment with the epigenetic agent. mdpi.comnih.gov |
| Increased Abundance | 29.5% | Compounds showing a significant rise in concentration post-treatment. mdpi.comnih.gov |
| Decreased Abundance | 27.2% | Compounds showing a significant drop in concentration post-treatment. mdpi.comnih.gov |
High-Throughput Screening for Aculeacin A Activity and Derivatives
High-Throughput Screening (HTS) encompasses a suite of automated technologies designed to rapidly test thousands of chemical compounds for a specific biological activity. While specific HTS campaigns for Aculeacin A derivatives are not detailed in the provided literature, the principles of HTS are directly applicable to the discovery of new antifungal agents with similar mechanisms of action or improved properties.
An HTS campaign for Aculeacin A analogs would typically involve several key components:
A Compound Library: This could include natural product libraries, like those derived from marine organisms, or libraries of synthetic compounds. mdpi.com
An Assay: A robust and automated assay is needed to measure the desired biological effect. For Aculeacin A, this could be a cell-based assay measuring the inhibition of fungal growth (e.g., Candida albicans or Saccharomyces cerevisiae) or a target-based biochemical assay measuring the inhibition of β-1,3-glucan synthase. nih.govnih.gov
Automation and Data Analysis: Robotic systems handle the liquid dispensing and plate reading, while specialized software analyzes the large datasets to identify "hits"—compounds that show significant activity.
For example, a fluorogenic HTS protocol can be designed to identify inhibitors of specific enzymes, providing a model for a target-based screen. nih.gov In such an assay, the enzyme's activity on a substrate leads to the release of a fluorescent molecule. A potential inhibitor, like an Aculeacin A derivative, would prevent this reaction, resulting in a low fluorescence signal. This approach allows for the rapid and quantitative assessment of large numbers of compounds. nih.gov
Table 2: Generalized Workflow for High-Throughput Screening of Aculeacin A Analogs
| Step | Description | Example Technique/Method |
| 1. Assay Development | Creation of a reliable and scalable assay to measure antifungal activity or target inhibition. | Cell-based fungal growth inhibition assay; Fluorogenic enzyme inhibition assay. nih.govnih.gov |
| 2. Library Screening | Automated testing of a large collection of chemical compounds using the developed assay. | Screening of natural product fractions or synthetic chemical libraries. mdpi.com |
| 3. Hit Identification | Data analysis to identify compounds that exhibit a statistically significant effect in the assay. | Identification of fractions that potently inhibit fungal growth. mdpi.com |
| 4. Hit Confirmation & Validation | Re-testing of initial hits and performing dose-response analyses to confirm activity and determine potency. | Measuring the 50% inhibitory concentration (IC₅₀) for validated compounds. |
| 5. Lead Optimization | Chemical modification of validated hits to improve their potency, selectivity, and other pharmacological properties. | Bioassay-guided fractionation and chemical synthesis of derivatives. mdpi.com |
Microscopic Techniques for Studying Cellular Effects (e.g., SEM, TEM)
Electron microscopy techniques are indispensable for visualizing the ultrastructural changes in fungal cells caused by antifungal agents like Aculeacin A. By inhibiting cell wall synthesis, Aculeacin A is expected to cause profound morphological damage, which can be observed in high resolution using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). researchgate.net
Scanning Electron Microscopy (SEM) provides detailed images of the cell surface. mdpi.com Fungal cells treated with Aculeacin A would be examined for surface abnormalities. Based on the mechanism of action, expected alterations would include cell swelling, the formation of osmotically fragile protoplasts, cell lysis, and distorted hyphal morphology. nih.govresearchgate.net SEM is used to observe changes such as depressions, distortions, and abnormal swelling along the hyphae of treated fungi. researchgate.net
Transmission Electron Microscopy (TEM) allows for the visualization of the internal cell structure. mdpi.com Thin sections of fungal cells are examined to assess the integrity of the cell wall and internal organelles. For a glucan synthesis inhibitor, TEM would likely reveal a significantly thinner or improperly formed cell wall. Other observable effects could include disintegration of the cell wall, intense vacuolization, distortion of the plasma membrane, and general lysis of the fungal cell. researchgate.net These techniques provide direct visual evidence of the compound's mechanism of action at a cellular level.
Biochemical Assays for Glucan Synthase Activity
The primary molecular target of Aculeacin A is the enzyme β-1,3-glucan synthase, which is essential for fungal cell wall biosynthesis. nih.gov Biochemical assays are fundamental to confirming this mechanism of action and quantifying the inhibitory potency of Aculeacin A and its derivatives.
The standard assay measures the activity of β-1,3-glucan synthase in cell-free extracts prepared from susceptible fungi, such as Candida albicans or Saccharomyces cerevisiae. nih.gov The assay mixture typically contains the enzyme preparation, a buffer, and the substrate uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), which is often radiolabeled (e.g., with ¹⁴C). nih.gov The enzyme catalyzes the polymerization of glucose from UDP-glucose into β-1,3-glucan.
The reaction product, an insoluble glucan polymer, is then separated from the soluble, unreacted substrate, and the amount of incorporated radioactivity is measured. To test the effect of Aculeacin A, the compound is added to the reaction mixture, and the resulting enzyme activity is compared to a control reaction without the inhibitor. Studies have demonstrated that Aculeacin A directly inhibits the synthesis of β-glucan from UDP-glucose in these cell-free systems, providing definitive evidence of its enzymatic target. nih.govresearchgate.net The results are often expressed as the percentage of remaining enzyme activity relative to the control. researchgate.net
**future Perspectives in Aculeacin a Research**
Exploration of Undiscovered Biosynthetic Capabilities
The production of Aculeacin A in Aspergillus aculeatus is governed by a biosynthetic gene cluster (BGC), which orchestrates the assembly of its complex cyclic peptide and lipid side chain structure. researchgate.net While the primary product is known, these BGCs often possess untapped potential to produce novel, structurally related compounds.
Future research will likely focus on genome mining of Aspergillus aculeatus and related fungal strains. nih.gov Advanced bioinformatics tools can analyze the Aculeacin A BGC to predict potential structural variations that may arise from alternative enzymatic processing or precursor availability. dtu.dk Techniques such as heterologous expression, where the entire BGC is transferred into a more genetically tractable host organism like Aspergillus nidulans, can be used to activate silent or cryptic pathways within the cluster, potentially leading to the discovery of new Aculeacin A analogs with altered properties. nih.govnih.gov Furthermore, targeted gene knockout or promoter exchange strategies within the native producer can be employed to manipulate the biosynthetic pathway, potentially leading to the accumulation of novel intermediates or shunt products. researchgate.net This exploration could unveil compounds with improved antifungal spectra, greater potency, or different pharmacological profiles.
| Research Approach | Objective | Potential Outcome |
| Genome Mining | Identify silent or cryptic genes within the Aculeacin A BGC. | Prediction of novel Aculeacin A-related structures. |
| Heterologous Expression | Activate the entire BGC in a controlled host organism. | Production of previously unobserved Aculeacin A analogs. |
| Gene Manipulation | Modify specific genes (e.g., knockouts, promoter swaps) in A. aculeatus. | Accumulation of novel intermediates and shunt products. |
Rational Design and Synthesis of Novel Aculeacin A Derivatives
The core structure of Aculeacin A serves as a valuable scaffold for semi-synthetic modification to create derivatives with enhanced antifungal properties. A key enabling technology in this area is the use of Aculeacin A acylase , an enzyme isolated from bacteria like Actinoplanes utahensis. nih.gov This enzyme selectively removes the palmitic acid side chain from Aculeacin A, yielding the cyclic hexapeptide nucleus. mdpi.com
This deacylated nucleus is the starting point for the rational design and synthesis of novel derivatives. researchgate.net By chemically attaching different lipid side chains, researchers can systematically explore structure-activity relationships. The goals of this approach include:
Improving Potency: Modifying the length, branching, or saturation of the acyl side chain can optimize the interaction with the β-1,3-glucan synthase target.
Broadening the Antifungal Spectrum: Novel side chains may enhance activity against fungal species that are less susceptible to the parent compound.
Overcoming Resistance: Derivatives may be effective against fungal strains that have developed resistance to existing echinocandins. nih.gov
Enhancing Pharmacokinetic Properties: Modifications can be designed to improve solubility, stability, and distribution in the body.
Computational methods such as molecular docking can be used to model the interaction between designed derivatives and the fungal β-1,3-glucan synthase enzyme, helping to prioritize the synthesis of the most promising candidates. tandfonline.com This semi-synthetic approach has been highly successful for other echinocandins, leading to clinically approved drugs like caspofungin, micafungin (B1204384), and anidulafungin (B1665494). researchgate.netresearchgate.net
Development of Advanced Methodologies for Studying Fungal-Drug Interactions
A deeper understanding of how Aculeacin A interacts with fungal cells at a molecular level is crucial for developing next-generation antifungals. While its primary target, β-1,3-glucan synthase, is well-established, the broader cellular response and secondary effects are areas for advanced investigation. researchgate.netpatsnap.com
One intriguing phenomenon observed with echinocandins is the paradoxical effect , where some fungal strains exhibit renewed growth at high drug concentrations after being inhibited at lower concentrations. mdpi.combohrium.com The mechanisms behind this are not fully understood but are thought to involve stress response pathways that trigger a compensatory increase in cell wall chitin (B13524). nih.govnih.gov Advanced methodologies are needed to dissect this complex response.
Future studies will likely employ a range of modern techniques:
Transcriptomics (RNA-Seq) and Proteomics: These methods can provide a global view of the changes in gene and protein expression in fungi when exposed to Aculeacin A. This can reveal the activation of stress response pathways, changes in cell wall remodeling enzymes, and other adaptive mechanisms.
High-Resolution Microscopy: Advanced imaging techniques, such as confocal and electron microscopy, can visualize the precise morphological changes to the fungal cell wall and septum formation in real-time, providing insight into the physical consequences of β-1,3-glucan synthase inhibition. nih.gov
Improved Enzymatic Assays: Developing more sophisticated cell-free assays for β-1,3-glucan synthase activity can allow for more precise kinetic measurements and detailed studies of how Aculeacin A and its derivatives bind to and inhibit the enzyme complex. nih.gov
Virtual Screening and Molecular Dynamics: Computational simulations can model the dynamic interaction between the drug and its target enzyme, providing insights into binding affinity and the structural basis for inhibition, which can aid in explaining phenomena like the paradoxical effect. tandfonline.com
| Methodology | Application in Aculeacin A Research | Research Question Addressed |
| Transcriptomics/Proteomics | Analyze global gene/protein expression changes in fungi upon drug exposure. | How does the fungus adapt to cell wall stress? What pathways are involved in the paradoxical effect? |
| High-Resolution Microscopy | Visualize real-time effects on fungal cell wall structure and morphology. | What are the precise physical consequences of enzyme inhibition? |
| Advanced Enzymatic Assays | Measure the kinetics of β-1,3-glucan synthase inhibition with high precision. | How do different derivatives compare in their inhibitory potency and binding? |
| Molecular Dynamics | Simulate the drug-target interaction over time. | What is the molecular basis for drug binding, inhibition, and potential resistance? |
By leveraging these advanced approaches, researchers can build a more comprehensive model of Aculeacin A's mechanism of action, paving the way for the development of more robust and effective antifungal therapies.
Q & A
Q. What is the primary mechanism of antifungal action of Aculeacin A, and how can researchers validate this experimentally?
Aculeacin A inhibits 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. To validate this, researchers can:
Q. What methods are recommended for isolating Aculeacin A from Aspergillus aculeatus cultures?
Isolation typically involves:
- Extraction : Use organic solvents like methanol or ethanol to solubilize Aculeacin A from fungal mycelia, as it is insoluble in water .
- Chromatography : Silica gel thin-layer chromatography (TLC) or reverse-phase HPLC for purification, leveraging its solubility in lower alcohols .
- Validation : Confirm purity via mass spectrometry (LC-MS) and antifungal activity assays .
Q. How does Aculeacin A’s toxicity profile compare to other antifungal agents like Amphotericin B?
Aculeacin A exhibits lower acute toxicity in murine models, with no significant impact on blood urea nitrogen (BUN) levels. Comparative studies involve:
- Dose-response assays in animal models to determine LD50 values.
- Histopathological analysis of kidney and liver tissues post-administration .
Advanced Research Questions
Q. What genetic and biosynthetic pathways govern Aculeacin A production in Aspergillus aculeatus?
Aculeacin A is a hybrid polyketide-nonribosomal peptide (PK-NRP) synthesized via:
- Gene clusters : A biosynthetic gene cluster (BGC) encoding polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. Gene deletion and CRISPR/Cas9 editing can confirm cluster functionality .
- Enzymatic synergy : The PKS constructs the polyketide backbone, while the NRPS incorporates amino acids (e.g., threonine, hydroxyproline) .
- Phylogenetic analysis : Compare BGC homology with related compounds (e.g., fusarin C) to infer evolutionary divergence .
Q. How can structural elucidation of Aculeacin A and its derivatives be optimized using advanced spectroscopic techniques?
- NMR spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, NOESY, HSQC, HMBC) NMR to resolve stereochemistry and assign functional groups .
- High-resolution mass spectrometry (HR-MS) : Determine exact mass (e.g., 373.1889 Da for Acurin A) and fragmentation patterns .
- X-ray crystallography : Resolve 3D structures of enzyme-Aculeacin complexes to study binding interactions .
Q. What experimental strategies address contradictions in reported antifungal efficacy of Aculeacin A across fungal species?
- Strain-specific assays : Test Aculeacin A against diverse fungal taxa (e.g., Candida albicans, Aspergillus fumigatus) under standardized MIC/MFC protocols .
- Mechanistic studies : Compare glucan synthase inhibition kinetics in susceptible vs. resistant strains .
- Synergy testing : Evaluate combinatorial effects with other antifungals (e.g., echinocandins) to overcome incomplete inhibition .
Q. How can researchers enhance Aculeacin A yield in Aspergillus aculeatus through metabolic engineering?
- Overexpression : Upregulate BGC transcription using strong promoters (e.g., gpdA) or regulatory genes (e.g., Uge5 identified in enzyme production studies) .
- Fermentation optimization : Adjust carbon/nitrogen ratios and pH in culture media to favor secondary metabolite production .
- CRISPR-mediated mutagenesis : Knock out competing pathways (e.g., cellulase production) to redirect metabolic flux .
Methodological Considerations
Q. What analytical approaches are used to study Aculeacin A’s interaction with fungal cell wall components?
- Enzyme kinetics : Measure 1,3-β-D-glucan synthase activity via radioactive UDP-glucose incorporation assays .
- Microscopy : Use SEM/TEM to visualize cell wall defects in treated fungi .
- Synchrotron radiation : Analyze structural changes in glucan polymers via small-angle X-ray scattering (SAXS) .
Q. How can phylogenetic analysis inform the discovery of novel Aculeacin-like compounds?
Q. What role does Aspergillus aculeatus’s ecological niche play in Aculeacin A production?
- Environmental sampling : Isolate strains from decaying fruit/soil and screen for antifungal activity .
- Transcriptomics : Compare BGC expression under stress conditions (e.g., nutrient limitation) to mimic natural habitats .
Note : For experimental reproducibility, cross-reference methodologies from peer-reviewed studies and validate findings using orthogonal techniques. Avoid reliance on commercial databases (e.g., BenchChem) due to potential data quality issues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
